Valsartan Intermediates

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valsartan is a potent angiotensin II receptor blocker widely used in the treatment of hypertension and chronic heart failure. It belongs to the class of sartans, which are biphenyl-tetrazole derivatives. Valsartan intermediates are crucial compounds in the multi-step synthesis of valsartan, serving as precursors in the production of the final active pharmaceutical ingredient .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves several key steps, starting from 4’-methyl-2-cyanobiphenyl. The process includes the formation of a tetrazole ring catalyzed by Lewis acid, followed by selective bromination of the methyl group with N-bromosuccinimide in tetrachloromethane using 2,2’-azobis-isobutyronitrile as the radical starter . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .

Industrial Production Methods: Industrial production of valsartan intermediates often employs continuous flow processes. This method optimizes the individual steps in batch and transfers them to continuous flow processes using different reactor designs. The key step of the reaction cascade, Suzuki-Miyaura cross-coupling, is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .

Chemical Reactions Analysis

Types of Reactions: Valsartan intermediates undergo various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various biphenyl-tetrazole derivatives, which are essential intermediates in the synthesis of valsartan .

Scientific Research Applications

Valsartan intermediates have a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules and as building blocks for pharmaceuticals.

Biology: Studied for their interactions with biological molecules and their effects on biological systems.

Medicine: Used in the development of antihypertensive drugs and other therapeutic agents.

Industry: Employed in the large-scale production of valsartan and related compounds.

Mechanism of Action

Valsartan intermediates contribute to the mechanism of action of valsartan by serving as precursors in its synthesis. Valsartan itself acts by selectively binding to angiotensin receptor 1 and preventing angiotensin II from exerting its hypertensive effects. This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Comparison with Similar Compounds

- Telmisartan

- Candesartan

- Olmesartan

- Irbesartan

- Losartan

Comparison: Valsartan is unique among these compounds due to its specific binding affinity and pharmacokinetic properties. It has a high oral bioavailability and a relatively long half-life, making it effective for once-daily dosing. Additionally, valsartan has been shown to have a protective effect on the heart by improving cardiac function and preventing ventricular hypertrophy and remodeling .

Biological Activity

Valsartan, an angiotensin II receptor blocker (ARB), is primarily used to treat hypertension and heart failure. Its intermediates, which are the compounds formed during the synthesis of valsartan, have gained attention for their potential biological activities. This article explores the biological activity of valsartan intermediates, focusing on their effects on cellular mechanisms, metabolic pathways, and therapeutic applications.

- Mitochondrial Energetics : Recent studies have shown that this compound can influence mitochondrial function. For instance, a study demonstrated that valsartan nano-filaments increased mitochondrial energy utilization in diabetic wounds. The treatment led to significant increases in tricarboxylic acid (TCA) cycle intermediates such as succinate and fumarate, indicating enhanced mitochondrial metabolism .

- Anti-Aggregating Effects : Valsartan has been found to inhibit amyloid fibril formation in proteins such as hen egg-white lysozyme (HEWL). At concentrations of 10 μM, valsartan inhibited amyloid aggregation by up to 83%, suggesting its potential role in treating amyloidosis-related conditions .

- Cardiovascular Protection : Valsartan and its intermediates have demonstrated cardioprotective effects by reducing blood pressure and lowering cardiovascular morbidity and mortality post-myocardial infarction. They also help in reducing levels of high-sensitivity C-reactive protein, a marker for cardiovascular risk .

Case Studies

- Diabetic Wound Healing : In a study involving diabetic rats treated with valsartan nano-filaments, researchers observed improved wound healing characterized by enhanced mitochondrial function and reduced phosphorylation of Smad proteins associated with fibrosis . This suggests that this compound may play a role in tissue repair mechanisms.

- Amyloid Diseases : The anti-aggregating properties of valsartan were explored through various assays that indicated its effectiveness at low concentrations in preventing protein misfolding associated with diseases like Alzheimer's . Further investigations into its mechanism of action are warranted.

Table 1: Effects of this compound on Mitochondrial Metabolism

| Compound | TCA Cycle Intermediates (Increase) | Glycolysis Intermediates (Change) | Observations |

|---|---|---|---|

| Valsartan Filament | Cis-Aconitate, α-Ketoglutarate | No significant change | Enhanced mitochondrial energetics |

| Placebo | None | None | Baseline measurements |

Table 2: Cardiovascular Outcomes with Valsartan Treatment

| Study Type | Population Characteristics | Key Findings |

|---|---|---|

| Randomized Controlled Trials (RCTs) | Hypertensive patients including diverse demographics | Significant reduction in systolic and diastolic BP |

| Real-world Effectiveness Studies | Patients with cardiovascular risks | Lowered incidence of heart failure and myocardial infarction |

Research Findings

The biological activity of this compound is multifaceted:

- Cell Adhesion and Motility : Valsartan treatment has been linked to changes in cell adhesion pathways, which are crucial for wound healing and tissue regeneration .

- Renoprotective Effects : In patients with diabetes or chronic kidney disease, valsartan has shown to reduce urinary albumin excretion, indicating protective renal effects .

- Metabolic Regulation : The modulation of metabolic pathways by this compound suggests their potential role in managing metabolic disorders alongside hypertension .

Properties

IUPAC Name |

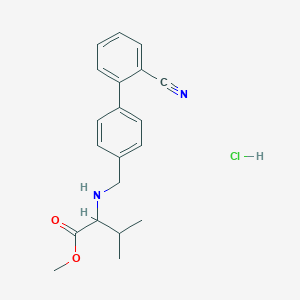

methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXUWUZQLZNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.